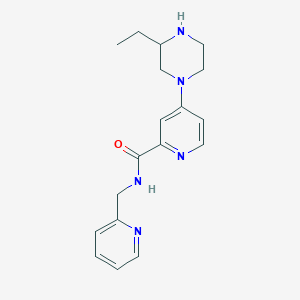
N-(2-methoxybenzyl)-N'-(4-methoxyphenyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-methoxybenzyl)-N'-(4-methoxyphenyl)urea, also known as MBMU, is a synthetic compound that has been widely studied for its potential applications in the field of medicine. MBMU is a small molecule that belongs to the class of urea derivatives, which have been found to exhibit various biological activities.
作用機序
The mechanism of action of N-(2-methoxybenzyl)-N'-(4-methoxyphenyl)urea is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. N-(2-methoxybenzyl)-N'-(4-methoxyphenyl)urea has been shown to inhibit the activity of tyrosine kinases, which are involved in cell growth and proliferation. It has also been found to inhibit the activity of nuclear factor-kappa B (NF-κB), a transcription factor that regulates inflammation and immune responses. The inhibition of these enzymes and pathways may contribute to the antitumor, antidiabetic, and anti-inflammatory effects of N-(2-methoxybenzyl)-N'-(4-methoxyphenyl)urea.
Biochemical and Physiological Effects
N-(2-methoxybenzyl)-N'-(4-methoxyphenyl)urea has been found to have various biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells, which may contribute to its antitumor effects. N-(2-methoxybenzyl)-N'-(4-methoxyphenyl)urea has also been found to increase insulin sensitivity and glucose uptake in muscle cells, which may contribute to its antidiabetic effects. Additionally, N-(2-methoxybenzyl)-N'-(4-methoxyphenyl)urea has been found to reduce the levels of pro-inflammatory cytokines and chemokines, which may contribute to its anti-inflammatory effects.
実験室実験の利点と制限
N-(2-methoxybenzyl)-N'-(4-methoxyphenyl)urea has several advantages for use in lab experiments. It is a small molecule that can easily penetrate cell membranes and reach intracellular targets. It is also stable and has a long half-life, which allows for prolonged exposure to cells and tissues. However, there are also some limitations to using N-(2-methoxybenzyl)-N'-(4-methoxyphenyl)urea in lab experiments. It has low water solubility, which may limit its bioavailability and require the use of organic solvents. Additionally, N-(2-methoxybenzyl)-N'-(4-methoxyphenyl)urea has not been extensively studied in vivo, and its pharmacokinetics and toxicity are not well understood.
将来の方向性
There are several future directions for research on N-(2-methoxybenzyl)-N'-(4-methoxyphenyl)urea. One area of interest is the development of N-(2-methoxybenzyl)-N'-(4-methoxyphenyl)urea derivatives with improved pharmacokinetics and toxicity profiles. Another area of interest is the investigation of the molecular targets and signaling pathways involved in the antitumor, antidiabetic, and anti-inflammatory effects of N-(2-methoxybenzyl)-N'-(4-methoxyphenyl)urea. Additionally, the use of N-(2-methoxybenzyl)-N'-(4-methoxyphenyl)urea in combination with other drugs or therapies may enhance its effectiveness and reduce its limitations. Further research on N-(2-methoxybenzyl)-N'-(4-methoxyphenyl)urea may lead to the development of new therapies for cancer, diabetes, and inflammatory diseases.
Conclusion
N-(2-methoxybenzyl)-N'-(4-methoxyphenyl)urea is a synthetic compound that has been widely studied for its potential applications in the field of medicine. It has been found to exhibit various biological activities, including antitumor, antidiabetic, and anti-inflammatory effects. N-(2-methoxybenzyl)-N'-(4-methoxyphenyl)urea has a simple and efficient synthesis method, and its use in lab experiments has both advantages and limitations. Further research on N-(2-methoxybenzyl)-N'-(4-methoxyphenyl)urea may lead to the development of new therapies for cancer, diabetes, and inflammatory diseases.
合成法
N-(2-methoxybenzyl)-N'-(4-methoxyphenyl)urea can be synthesized using a simple and efficient method. The synthesis involves the reaction of 2-methoxybenzylamine and 4-methoxyphenyl isocyanate in the presence of a catalyst such as triethylamine. The reaction yields N-(2-methoxybenzyl)-N'-(4-methoxyphenyl)urea as a white crystalline solid with a high purity and yield. The synthesis of N-(2-methoxybenzyl)-N'-(4-methoxyphenyl)urea has been optimized to obtain a high yield and purity, which is essential for its use in scientific research.
科学的研究の応用
N-(2-methoxybenzyl)-N'-(4-methoxyphenyl)urea has been extensively studied for its potential applications in the field of medicine. It has been found to exhibit various biological activities, including antitumor, antidiabetic, and anti-inflammatory effects. N-(2-methoxybenzyl)-N'-(4-methoxyphenyl)urea has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. It has also been found to lower blood glucose levels in animal models of diabetes and to reduce inflammation in models of inflammatory diseases.
特性
IUPAC Name |
1-(4-methoxyphenyl)-3-[(2-methoxyphenyl)methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O3/c1-20-14-9-7-13(8-10-14)18-16(19)17-11-12-5-3-4-6-15(12)21-2/h3-10H,11H2,1-2H3,(H2,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOCAXYCQEQADNL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)NCC2=CC=CC=C2OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[5-(2,6-dichlorophenyl)-2-furyl]-1-(2-thienyl)-2-propen-1-one](/img/structure/B5311326.png)


![6-(2,4-dimethoxybenzyl)-3-isopropyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B5311340.png)
![N-(5-chloro-2-methoxyphenyl)-2-cyano-3-[5-(dimethylamino)-2-furyl]acrylamide](/img/structure/B5311347.png)
![rel-(4aS,8aR)-1-[2-(methylamino)ethyl]-6-(pyrazolo[1,5-a]pyridin-3-ylcarbonyl)octahydro-1,6-naphthyridin-2(1H)-one hydrochloride](/img/structure/B5311355.png)
![N-(4-fluorophenyl)-4-[(4-methoxyphenyl)sulfonyl]-1-piperazinecarboxamide](/img/structure/B5311364.png)
![ethyl 4-{1-[(4-methyl-1H-pyrrol-2-yl)carbonyl]-3-piperidinyl}-1-piperazinecarboxylate](/img/structure/B5311369.png)
![N-(5-chloro-2-pyridinyl)-2-[(5-cyclopropyl-4-propyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5311376.png)
![1-{[1-({6-[3-(hydroxymethyl)phenyl]pyridin-3-yl}carbonyl)piperidin-4-yl]methyl}pyrrolidin-2-one](/img/structure/B5311382.png)
![7-hydroxy-8-[(2-methyl-1-piperidinyl)methyl]-3-phenyl-4H-chromen-4-one](/img/structure/B5311384.png)
![2-(4-{[1-(4-bromophenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}phenoxy)propanoic acid](/img/structure/B5311405.png)
![4-[2-(3-chloro-4,5-dimethoxyphenyl)vinyl]-6-(trifluoromethyl)-2(1H)-pyrimidinone](/img/structure/B5311411.png)
![2-(4-ethylphenyl)-N-[4-(4-methyl-1-piperazinyl)phenyl]acetamide](/img/structure/B5311416.png)